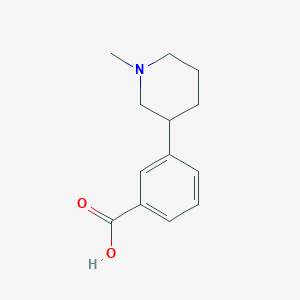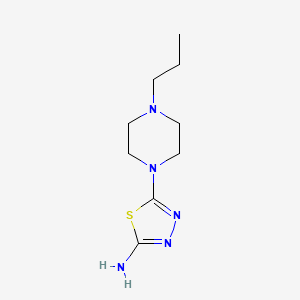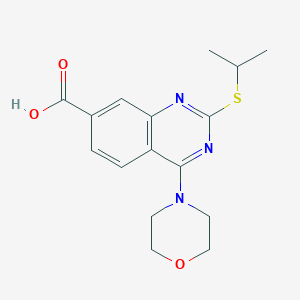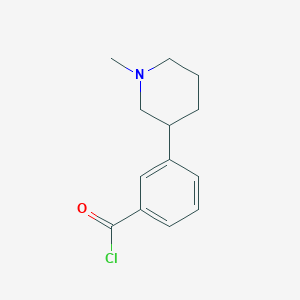![molecular formula C14H24N2O3 B1386918 tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1031927-12-4](/img/structure/B1386918.png)
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Übersicht
Beschreibung
Tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (TBO) is a versatile organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biological research. It is a spirocyclic compound that contains both an oxo and a carboxylate group, and is used as a building block for the synthesis of a variety of compounds, including drugs and other biologically active molecules. TBO is also used as a reagent in various chemical reactions, and as a catalyst for the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Synthesis
1,9-Diazaspiro[5.5]undecanes, including variants with arenes, heteroarenes, and a carbonyl group at position 2, have been extensively studied for their biological activities. These compounds have potential applications in treating obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Synthesis Techniques
Efficient methods for synthesizing both enantiomers of a spirodiamine diester derived from aspartic acid have been developed, showcasing the versatility and adaptability of this compound in chemical synthesis (Almond-Thynne et al., 2018).
Antihypertensive Applications
Specific 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have shown significant antihypertensive effects in studies, especially the 9-(2-indol-3-ylethyl) series, demonstrating the compound's potential in cardiovascular medicine (Clark et al., 1983).
Divergent Synthesis
A divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones has been achieved, highlighting the compound's applicability in creating diverse chemical structures (Yang et al., 2008).
Novel Compound Synthesis
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a platform for exploring chemical spaces complementary to piperidine ring systems, indicating the broad potential of such compounds in drug discovery (Meyers et al., 2009).
Chemokine-Mediated Disease Treatment
3,9-Diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).
Trifluoromethylated Spirocycles
The synthesis of trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes showcases the compound's utility in generating structurally novel and potentially bioactive molecules (Li et al., 2014).
Solid-Phase Synthesis
The microwave-assisted solid-phase synthesis of diazaspirocycles demonstrates an efficient method for constructing these complex structures, potentially useful in drug development (Macleod et al., 2006).
CCR5 Antagonists
3,9-Diazaspiro[5.5]undecane derivatives have been developed as CCR5 antagonists with potential applications in antiviral therapies, showcasing their role in infectious disease management (Yang et al., 2009).
Drug Discovery Scaffolds
The synthesis of novel spiro scaffolds for drug discovery illustrates the versatility of diazaspirocycles in medicinal chemistry, offering new avenues for therapeutic development (Jenkins et al., 2009).
Eigenschaften
IUPAC Name |
tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-7-14(8-10-16)6-4-5-11(17)15-14/h4-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVDIODCUUAZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC(=O)N2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657021 | |
| Record name | tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
CAS RN |
1031927-12-4 | |
| Record name | tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate](/img/structure/B1386841.png)

![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)
![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)
![2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1386846.png)
![5-[3-(Acetylamino)phenyl]nicotinic acid](/img/structure/B1386847.png)
![[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid](/img/structure/B1386848.png)
![7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1386849.png)
![N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386850.png)
![5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid](/img/structure/B1386854.png)
![3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid](/img/structure/B1386855.png)
